molecular formula C13H24O10 B133076 D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) CAS No. 143956-62-1

D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI)

Cat. No.: B133076
CAS No.: 143956-62-1
M. Wt: 340.32 g/mol
InChI Key: QEPBBTWOHBYIIZ-UHFFFAOYSA-N
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Description

D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) is a disaccharide analog, structurally similar to maltose, but with distinct chemical properties It consists of two glucose units linked by a glycosidic bond, similar to maltose, but with variations that confer unique characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) can be synthesized through enzymatic or chemical methods. One common approach involves the use of glycosyltransferases, which facilitate the transfer of glucose units to form the desired glycosidic bond. The reaction conditions typically include a buffered aqueous solution, with optimal pH and temperature conditions to ensure enzyme activity.

Industrial Production Methods: In an industrial setting, pseudo-maltose production can be scaled up using bioreactors. The process involves the cultivation of microorganisms that express the necessary enzymes for pseudo-maltose synthesis. The reaction is carried out under controlled conditions to maximize yield and purity. Downstream processing includes purification steps such as chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) undergoes various chemical reactions, including:

    Oxidation: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert pseudo-maltose into sugar alcohols.

    Substitution: Glycosidic bonds in pseudo-maltose can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, often using catalysts like Lewis acids.

Major Products:

    Oxidation: Produces gluconic acid derivatives.

    Reduction: Results in the formation of sugar alcohols such as sorbitol.

    Substitution: Yields various glycosidic derivatives depending on the substituent introduced.

Scientific Research Applications

D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) has diverse applications in scientific research:

    Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.

    Biology: Serves as a substrate for studying enzyme kinetics and carbohydrate metabolism.

    Medicine: Investigated for its potential as a therapeutic agent in diabetes management due to its structural similarity to maltose.

    Industry: Utilized in the production of bio-based materials and as a precursor for synthesizing other valuable compounds.

Mechanism of Action

The mechanism of action of pseudo-maltose involves its interaction with specific enzymes and receptors. In biological systems, pseudo-maltose can inhibit enzymes like α-glucosidase, which are involved in carbohydrate digestion. This inhibition slows down the breakdown of complex carbohydrates, leading to a gradual release of glucose and better glycemic control. The molecular targets include the active sites of these enzymes, where pseudo-maltose binds and prevents substrate access.

Comparison with Similar Compounds

    Maltose: A disaccharide consisting of two glucose units linked by an α(1→4) glycosidic bond.

    Isomaltose: Similar to maltose but with an α(1→6) glycosidic bond.

    Trehalose: A disaccharide with two glucose units linked by an α(1→1) bond.

Uniqueness of D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI): D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) is unique due to its modified glycosidic bond, which imparts different chemical and biological properties compared to other disaccharides. This uniqueness makes it a valuable compound for studying carbohydrate chemistry and developing new therapeutic agents.

Properties

CAS No.

143956-62-1

Molecular Formula

C13H24O10

Molecular Weight

340.32 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[2,3,4-trihydroxy-6-(hydroxymethyl)cyclohexyl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C13H24O10/c14-2-4-1-5(16)7(17)10(20)12(4)23-13-11(21)9(19)8(18)6(3-15)22-13/h4-21H,1-3H2

InChI Key

QEPBBTWOHBYIIZ-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO

Canonical SMILES

C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO

Key on ui other cas no.

143956-62-1

Synonyms

pseudo-cellobiose
pseudo-cellobiose, (3B-alpha)-isomer
pseudo-cellobiose, (4A-beta)-isomer
pseudo-cellobiose, (4B-beta)-isome

Origin of Product

United States

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